molecular formula C14H26N2O2 B6793949 N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide

N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide

Cat. No.: B6793949
M. Wt: 254.37 g/mol
InChI Key: YZOIABCUAXHCRW-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, an oxane ring, and a propanamide group

Properties

IUPAC Name

N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2)12(5-8-15-14)16-13(17)4-3-11-6-9-18-10-7-11/h11-12,15H,3-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOIABCUAXHCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)NC(=O)CCC2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane moiety.

    Amidation Reaction: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)ethanamide: Similar structure with an ethanamide group instead of a propanamide group.

Uniqueness

N-(2,2-dimethylpyrrolidin-3-yl)-3-(oxan-4-yl)propanamide is unique due to its specific combination of a pyrrolidine ring, an oxane ring, and a propanamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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